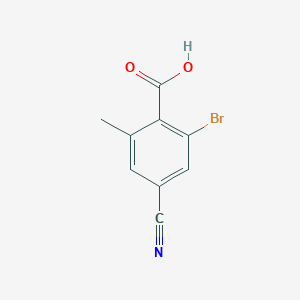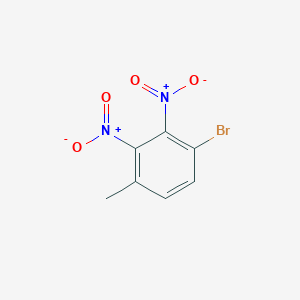
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, commonly known as 2,5-DCF, is a synthetic compound that has been used in scientific research for decades. It is a member of the phenylacetic acid family and is used in many biological applications due to its unique properties.
Mechanism of Action
2,5-DCF acts as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of inflammatory processes. 2,5-DCF binds to the active site of PDE4 and inhibits its activity, leading to a decrease in the production of inflammatory mediators. This inhibition of PDE4 leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects
2,5-DCF has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. In addition, 2,5-DCF has been shown to reduce the production of reactive oxygen species, which are involved in the regulation of cell death and inflammation.
Advantages and Limitations for Lab Experiments
2,5-DCF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it is non-toxic and has low potential for adverse effects. However, there are some limitations to its use in laboratory experiments. It has a short half-life, which limits its effectiveness in long-term experiments. Additionally, it is not very soluble in water, which can limit its effectiveness in certain applications.
Future Directions
The use of 2,5-DCF in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is to further investigate its effects on inflammatory processes and immune responses. Additionally, its effects on other cell signaling pathways and gene expression could be further explored. Additionally, its potential use in drug development could be investigated, as its inhibition of PDE4 could be leveraged to develop new therapeutic agents. Finally, its use in other biological processes, such as cell growth and differentiation, could be investigated.
Scientific Research Applications
2,5-DCF has been widely used in scientific research due to its unique properties. It is an effective inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. It has been used to study the role of PDE4 in the regulation of inflammation and immune responses. It has also been used to study the role of PDE4 in the regulation of cell signaling pathways and the regulation of gene expression.
properties
IUPAC Name |
2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFQYGGBCNVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















